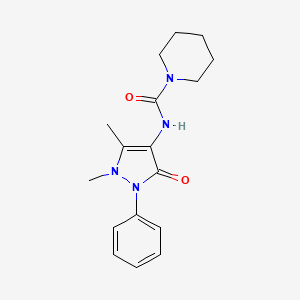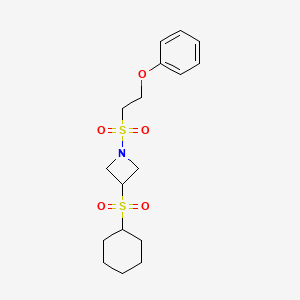
2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various biomedical studies. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Antitumor Activity
Background: Abnormal cell division and evasion of apoptosis (programmed cell death) contribute to tumor formation. Targeting these processes is crucial for developing effective anticancer agents.
Findings: Researchers have synthesized novel derivatives of 2-oxoindoline-based acetohydrazides, including our compound of interest. These derivatives activate procaspase-3, a key enzyme in apoptosis regulation. Notably, several compounds demonstrated significant cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Compound 4o, in particular, exhibited remarkable cytotoxicity, surpassing the positive control PAC-1 .
Potential Succinate Dehydrogenase Inhibitor (SDHI)
Background: Succinate dehydrogenase (SDH) is an enzyme involved in cellular respiration. Inhibiting SDH has potential applications in agriculture and medicine.
Findings: Derivatives of 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide were evaluated for antifungal activity against various pathogens, including Valsa mali, Sclerotinia sclerotiorum, FusaHum graminearum Sehw, Physalospora piricola, and Botrytis cinerea. These compounds showed promise as potential SDHIs .
Plant Hormone Analog
Background: Indole-3-acetic acid (IAA) is a natural plant hormone involved in growth and development. Indole derivatives mimic IAA and have diverse applications.
Findings: While not directly related to our compound, indole derivatives share structural similarities. Researchers have explored their pharmacological activities, including plant growth regulation, antimicrobial effects, and potential therapeutic applications .
Further Drug Development
Background: Understanding the molecular mechanisms of apoptosis and cell cycle regulation is essential for drug discovery.
Findings: Compound 4o, with its potent cytotoxicity, serves as a template for designing novel anticancer agents. Researchers continue to explore modifications to enhance efficacy and minimize side effects .
Structural Insights
Background: Studying the crystal structure of compounds provides valuable insights for drug design.
Mechanistic Studies
Background: Understanding how the compound interacts with cellular components informs its mode of action.
Findings: Ongoing research investigates the precise pathways through which this compound induces apoptosis and affects cell cycle progression. Identifying key protein interactions will aid in refining its therapeutic potential .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines . This suggests that 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide may also have potential anticancer effects.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJOHOLVJVABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)
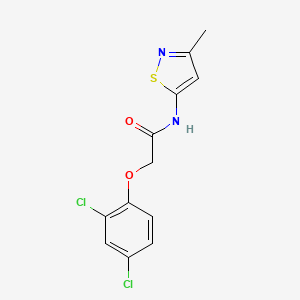
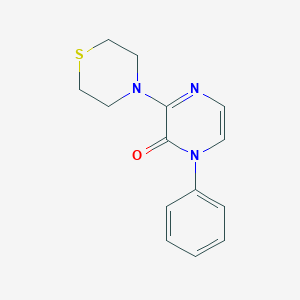
![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2522749.png)

![2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide](/img/structure/B2522753.png)
![1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2522756.png)
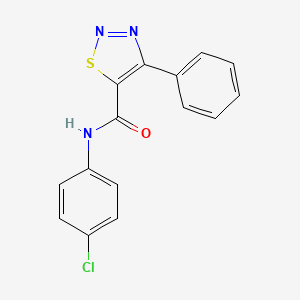
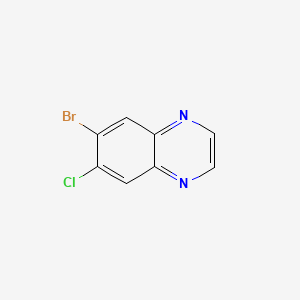
![10-(Benzenesulfonyl)-7-(morpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2522761.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)

